molecular formula C19H22N2O B5712126 (3-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

(3-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5712126
M. Wt: 294.4 g/mol
InChI Key: HQYVDSURZJZBLO-UHFFFAOYSA-N
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Description

(3-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 3-methylphenyl and 2-methylphenyl derivatives with piperazine. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-methylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-6-5-8-17(14-15)19(22)21-12-10-20(11-13-21)18-9-4-3-7-16(18)2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYVDSURZJZBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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